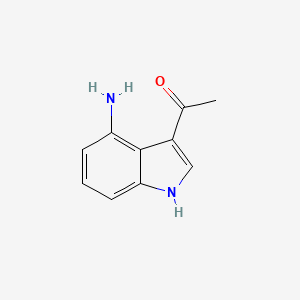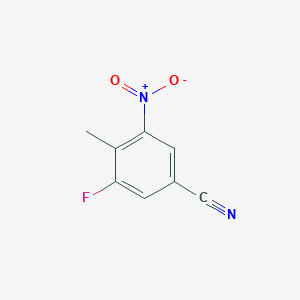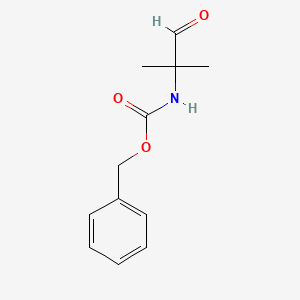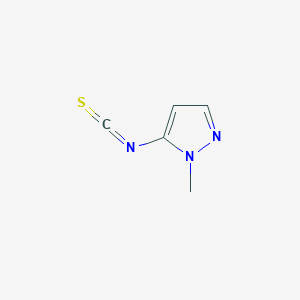![molecular formula C16H14F2N4O3 B3045901 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1160246-06-9](/img/structure/B3045901.png)
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Overview
Description
The compound “3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The TP heterocycle is isoelectronic with the purine ring, which makes it a potential isosteric replacement for purines . The structure of the TP heterocycle can be modified by choosing different substituents .Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Methods : Research has focused on developing novel synthesis methods for compounds within this chemical class. For example, studies have documented the synthesis of related triazolopyrimidine derivatives through condensation reactions and their characterization using X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019)[https://consensus.app/papers/synthesis-crystal-structure-spectroscopic-lahmidi/6ccec396008b51b1be63db6e20dd1c8d/?utm_source=chatgpt].
Structural Analysis and Tautomerism : Investigations into the tautomeric behavior of dihydroazolopyrimidines reveal how the bulk of substituents affects the stability of tautomers, enhancing our understanding of the structural dynamics of these compounds (Desenko et al., 1993)[https://consensus.app/papers/imineenamine-tautomerism-dihydroazolopyrimidines-desenko/983344a1046f572d832222fc2cb98d5c/?utm_source=chatgpt].
Biological Activities
Antibacterial Activity : Several studies have explored the antibacterial potential of triazolopyrimidine derivatives. For instance, compounds have been synthesized with significant antibacterial activity against various microbial strains, highlighting their potential as antibacterial agents (Lahmidi et al., 2019)[https://consensus.app/papers/synthesis-crystal-structure-spectroscopic-lahmidi/6ccec396008b51b1be63db6e20dd1c8d/?utm_source=chatgpt].
Medicinal Chemistry Applications : Research in medicinal chemistry has led to the development of triazolopyrimidine derivatives as potential antiasthma agents. These compounds have shown promising results in inhibiting mediator release, a key aspect of asthma management (Medwid et al., 1990)[https://consensus.app/papers/preparation-triazolo15cpyrimidines-antiasthma-agents-medwid/b1ae2189e8ce52ec8a98aa18d91a196b/?utm_source=chatgpt].
Synthetic Versatility : The synthetic versatility of related compounds has been demonstrated, allowing for the creation of a wide array of derivatives with potential application in drug discovery. This includes methodologies for obtaining triazolopyrimidines with varying substituents, offering a broad platform for the development of new therapeutic agents (Zanatta et al., 2018)[https://consensus.app/papers/versatility-βalkoxyvinyl-trichloromethyl-ketones-zanatta/04f1251659195691823c43234bd6f4f5/?utm_source=chatgpt].
Future Directions
The TP heterocycle and its derivatives have found numerous applications in medicinal chemistry . They have been used to generate candidate treatments for cancer and parasitic diseases . Therefore, the future directions for “3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid” could involve further exploration of its potential therapeutic applications.
properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c1-25-10-4-2-3-9(7-10)11-8-12(15(17)18)22-16(19-11)20-13(21-22)5-6-14(23)24/h2-4,7-8,15H,5-6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGKKFPNAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125565 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
CAS RN |
1160246-06-9 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one](/img/structure/B3045818.png)






![1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B3045829.png)




![[1,1'-Binaphthalen]-2-amine](/img/structure/B3045839.png)
